molecular formula C9H16ClNO3 B2733973 Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride CAS No. 532410-51-8

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride

Cat. No.: B2733973
CAS No.: 532410-51-8
M. Wt: 221.68
InChI Key: OLKINOSOCNHUTP-UHFFFAOYSA-N
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Description

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride (CAS: 532410-51-8) is a synthetic organic compound with the molecular formula C₉H₁₆ClNO₃ and a molecular weight of 221.68 g/mol . Structurally, it consists of a pyrrolidine ring (a five-membered amine) linked to a γ-keto ester moiety, which is further esterified with a methyl group and stabilized as a hydrochloride salt. This compound is typically utilized in pharmaceutical research and organic synthesis, particularly in the development of bioactive molecules or intermediates for drug discovery.

Key safety data from regulatory guidelines () highlight its hazards:

  • Health risks: Potential organ toxicity (H371, H373), skin/eye irritation (H315, H319), and respiratory irritation (H335).
  • Environmental impact: Toxic to aquatic life with long-lasting effects (H411).
  • Handling precautions: Requires personal protective equipment (PPE), adequate ventilation, and avoidance of environmental release .

Properties

IUPAC Name

methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLKINOSOCNHUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1CCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride typically involves the reaction of pyrrolidine with a suitable ester precursor under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product . The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product but generally involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Drug Discovery

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride serves as a versatile scaffold in drug discovery. Its structural features allow for modifications that can lead to the development of novel therapeutic agents. The compound is particularly noted for:

  • Dipeptidyl Peptidase-IV Inhibition : Research indicates that derivatives of this compound may exhibit inhibitory activity against Dipeptidyl Peptidase-IV (DPP-IV), which is relevant in the treatment of type II diabetes mellitus and obesity .

Preliminary studies suggest that this compound possesses significant biological activity. Its pharmacological effects may include:

  • Antidiabetic Properties : Due to its interaction with DPP-IV, the compound may help regulate blood sugar levels.
  • Potential Anticancer Activity : Investigations into its mechanism of action are ongoing, with some studies indicating it may influence cellular processes related to cancer cell proliferation .

Synthetic Methodologies

The synthesis of this compound involves several steps that emphasize the importance of reagent selection and reaction conditions to achieve high yields and purity. Key synthetic routes include:

  • Condensation Reactions : The compound can be synthesized through condensation reactions involving pyrrolidine derivatives and appropriate carbonyl compounds.

Industrial Applications

In addition to its research applications, this compound is also utilized in the production of specialty chemicals and materials within the pharmaceutical industry. Its ability to act as an intermediate for synthesizing complex organic molecules enhances its utility in industrial settings .

Case Study 1: Dipeptidyl Peptidase-IV Inhibition

Research demonstrated that modifications of this compound can lead to compounds with enhanced DPP-IV inhibitory activity. These findings suggest potential therapeutic applications for managing diabetes mellitus.

Case Study 2: Anticancer Mechanisms

A recent study explored the interactions of this compound with specific cellular targets involved in cancer progression. The results indicated that certain derivatives could induce apoptosis in cancer cells, warranting further investigation into their anticancer potential .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

While the provided evidence lacks direct comparative studies, a theoretical analysis based on structural analogs and physicochemical properties can be inferred:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Hazards (H Codes) Key Differences from Target Compound
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate HCl C₉H₁₆ClNO₃ Pyrrolidine, γ-keto ester, HCl salt H315, H319, H335, H371, H373, H411 Reference compound
Ethyl 4-oxo-4-(pyrrolidin-2-yl)butanoate C₁₀H₁₇NO₃ Pyrrolidine, γ-keto ester Likely similar but no HCl-related hazards Ester group (ethyl vs. methyl); absence of HCl salt alters solubility and stability
Methyl 4-oxo-4-(piperidin-2-yl)butanoate HCl C₁₀H₁₈ClNO₃ Piperidine (6-membered ring), HCl salt Hypothetical: H315, H319, H335 Larger ring size (piperidine) may affect steric interactions and bioavailability
4-Oxo-4-(pyrrolidin-2-yl)butanoic acid C₈H₁₃NO₃ Pyrrolidine, γ-keto acid H314 (skin corrosion), H411 Free acid form; higher polarity and lower lipophilicity vs. ester

Key Observations:

Ester vs. Acid derivatives (e.g., 4-oxo-4-(pyrrolidin-2-yl)butanoic acid) may exhibit higher aqueous solubility but require additional stabilization due to acidity.

Pyrrolidine vs. Piperidine Analogs :

  • Replacing pyrrolidine (5-membered ring) with piperidine (6-membered) introduces conformational flexibility, which could influence binding affinity in biological systems. Piperidine derivatives often show altered metabolic stability and toxicity profiles .

Hydrochloride Salt vs. Free Base :

  • The hydrochloride salt form improves crystallinity and shelf stability but introduces risks associated with chloride release (e.g., corrosion, handling precautions) . Free base forms may require stricter moisture control.

Environmental and Safety Profiles :

  • Compounds lacking the HCl salt (e.g., ethyl ester analogs) might reduce respiratory hazards (H335) but retain risks for aquatic toxicity (H411) due to the persistent γ-keto ester moiety .

Limitations of Available Data

Further empirical studies are required to validate theoretical comparisons.

Biological Activity

Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride, with the CAS number 532410-51-8, is an organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrrolidine ring attached to a butanoate backbone with a ketone functional group. Its molecular formula is C8H14N2O4C_8H_{14}N_2O_4, and it is characterized by its unique structure that may influence its interaction with biological systems.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The compound may interact with specific enzymes, potentially acting as an inhibitor or modulator of enzyme activity. This interaction could affect various biochemical pathways, particularly those involving metabolism and biosynthesis.
  • Bacterial Targeting : Similar compounds have been shown to inhibit bacterial growth by interfering with the menaquinone (MK) biosynthesis pathway, which is crucial for bacterial survival . This suggests that this compound may exhibit antibacterial properties.

Biological Activity Studies

Research on the biological activity of this compound includes various studies focusing on its pharmacological potential:

Antibacterial Activity

Studies indicate that this compound may possess significant antibacterial properties. For example, compounds structurally similar to it have demonstrated moderate to good antibacterial activity against various bacterial strains .

Case Studies

  • Case Study on Antimicrobial Efficacy : In a study evaluating the antibacterial effects of related compounds, methyl 4-oxo derivatives were tested against common pathogens. Results showed a noticeable reduction in bacterial viability, suggesting potential therapeutic applications in treating infections.
  • Pharmacological Research : Another study focused on the compound's role as a biochemical probe in drug development. It was observed that the compound could modulate specific pathways involved in cellular metabolism, indicating its potential use in therapeutic settings .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntibacterialModerate to good activity against bacterial strains
Enzyme ModulationPotential inhibition of key metabolic enzymes
Pharmacological UseInvestigated as a biochemical probe

Q & A

Basic: What are the key physicochemical properties of Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride, and how are they determined?

Answer: The compound (CAS 855280-05-6) has a molecular formula of C₅H₁₀O₃S and a molecular weight of 150.20 g/mol. Key properties include:

  • Solubility : Determined via reverse-phase HPLC or gravimetric analysis in solvents like water, methanol, or DMSO.
  • Melting Point : Analyzed using differential scanning calorimetry (DSC).
  • Purity : Validated by HPLC (>95%) with UV detection at 254 nm, supported by GC-MS for residual solvent analysis.
  • Structural Confirmation : Achieved via ¹H-NMR (e.g., pyrrolidine ring protons at δ 1.02–3.86 ppm) and IR spectroscopy (C=O stretch at ~1700 cm⁻¹ for the ketone and ester groups) .

Advanced: What synthetic routes are reported for this compound, and how can conflicting data in literature be resolved?

Answer:

  • Synthetic Pathways : Likely involves cyclization of a β-keto ester precursor with pyrrolidine under acidic conditions (e.g., HCl in dioxane, as seen in analogous syntheses ). Alternative routes may use reductive amination of 4-oxobutanoate derivatives.
  • Data Contradictions : Cross-validate using databases like Reaxys or PISTACHIO to identify optimal reaction conditions (e.g., temperature, catalyst). Reproducibility issues are addressed via Design of Experiments (DoE) to optimize parameters like stoichiometry and solvent polarity .

Basic: What spectroscopic techniques are optimal for characterizing this compound?

Answer:

  • ¹H/¹³C-NMR : Assigns pyrrolidine protons (δ 1.02–3.86 ppm) and carbonyl carbons (δ ~170 ppm).
  • IR Spectroscopy : Confirms ketone (C=O at ~1700 cm⁻¹) and ester (C-O at ~1250 cm⁻¹) functionalities.
  • Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ at m/z 151.20 and fragmentation patterns .

Advanced: How does the presence of the pyrrolidine ring influence the compound's reactivity in nucleophilic addition reactions?

Answer:

  • Reactivity Insights : The secondary amine in pyrrolidine can act as a base, activating the ketone for nucleophilic attack. Kinetic studies (e.g., stopped-flow spectroscopy) under varied pH and temperature reveal rate constants for adduct formation.
  • Computational Modeling : Density Functional Theory (DFT) predicts transition states and regioselectivity in reactions with nucleophiles like Grignard reagents .

Basic: What are the recommended storage conditions to prevent degradation of this compound?

Answer:

  • Storage : At 2–8°C under inert atmosphere (argon) in desiccated conditions.
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via HPLC show <5% purity loss under optimal storage .

Advanced: What strategies mitigate byproduct formation during the synthesis of this compound?

Answer:

  • Byproduct Control : Over-esterification is minimized using low-temperature stepwise addition of reagents (e.g., 1.1 eq. acylating agent).
  • Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol yields >85% pure product .

Basic: How is the purity of this compound quantified in research settings?

Answer:

  • HPLC Analysis : Reverse-phase C18 column with 0.1% TFA in H₂O/MeCN gradient (UV detection at 254 nm).
  • GC-MS : Quantifies residual solvents (e.g., dioxane) with headspace sampling .

Advanced: What in vitro models are suitable for evaluating the biological activity of derivatives of this compound?

Answer:

  • Enzyme Inhibition : Fluorescence polarization assays for kinase activity (e.g., EGFR, IC₅₀ determination).
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to assess structure-activity relationships (SAR) between ester modifications and potency .

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